molecular formula C20H16N4O5S B11560582 2-({5-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11560582
M. Wt: 424.4 g/mol
InChI Key: LKIBNQFUDWYMMD-CIAFOILYSA-N
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Description

2-({5-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and a phenylacetamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the coupling with the phenylacetamide moiety. Common reagents used in these reactions include formamides, nitrobenzene derivatives, and thiol compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The furan ring and phenylacetamide moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized compounds based on the substituents introduced.

Scientific Research Applications

2-({5-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with cellular proteins or enzymes, leading to modulation of their activity. The furan ring and phenylacetamide moiety can also contribute to the compound’s overall biological effects by interacting with various cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-METHYLACETAMIDE: Similar structure with a methyl group instead of a phenyl group.

    2-({5-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-ETHYLACETAMIDE: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

2-({5-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylacetamide moiety, in particular, may enhance its interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16N4O5S

Molecular Weight

424.4 g/mol

IUPAC Name

N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C20H16N4O5S/c25-18(22-14-6-2-1-3-7-14)13-30-19-11-10-15(29-19)12-21-23-20(26)16-8-4-5-9-17(16)24(27)28/h1-12H,13H2,(H,22,25)(H,23,26)/b21-12+

InChI Key

LKIBNQFUDWYMMD-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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